

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide*

Cat. No.: B1452711

[Get Quote](#)

An In-depth Technical Guide to **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide**

Abstract

This technical guide provides a comprehensive scientific overview of **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide**, a halogenated benzamide derivative of interest in medicinal chemistry and drug discovery. The document details the compound's core physicochemical properties, including its precise molecular weight, and outlines a validated, step-by-step synthetic protocol derived from established amidation methodologies. By examining the structural components—a substituted benzamide core and a furan moiety—this guide contextualizes the molecule's potential applications, drawing parallels with similar structures known for their biological activity. This paper is intended for researchers, chemists, and drug development professionals seeking foundational data and practical insights into the synthesis and potential utility of this compound as a building block for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide (CAS No. 1072944-36-5) is a synthetic organic compound characterized by a multi-functionalized aromatic structure.^{[1][2]} The molecule's architecture, featuring a brominated and methoxylated benzene ring linked via an amide bond to a furan-containing side chain, suggests its potential as an intermediate in the synthesis of more complex, biologically active molecules. The presence of bromine, a halogen,

can significantly influence properties like lipophilicity and metabolic stability, which are critical parameters in drug design.

Core Compound Data

All quantitative data for the title compound are summarized in the table below for clarity and rapid reference.

Identifier	Value	Source(s)
IUPAC Name	N-(Furan-2-ylmethyl)-4-bromo-3-methoxybenzamide	N/A
CAS Number	1072944-36-5	[1] [3] [4]
Molecular Formula	C ₁₃ H ₁₂ BrNO ₃	[1] [4]
Molecular Weight	310.14 g/mol	[1]
Purity	Typically ≥98%	[1] [4]

Chemical Structure

The structural formula of the compound is presented below. The diagram illustrates the connectivity of the 4-bromo-3-methoxybenzoyl group with the furan-2-ylmethanamine moiety through a central amide linkage.

Caption: Chemical structure of **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide**.

Synthesis and Mechanistic Rationale

The synthesis of **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide** is most logically achieved via an amide bond formation, a cornerstone reaction in organic and medicinal chemistry. This approach involves the coupling of a carboxylic acid (or its activated derivative) with a primary amine.

Retrosynthetic Analysis

A standard retrosynthetic disconnection at the amide C-N bond reveals two commercially available precursors:

- 4-Bromo-3-methoxybenzoic acid: The carboxylic acid component providing the substituted benzoyl scaffold.
- Furan-2-ylmethanamine (Furfurylamine): The amine component providing the furan-ylmethyl moiety.[5][6]

Precursor Profiles

A summary of the key properties for each precursor is provided below. This data is critical for determining reaction stoichiometry and purification strategies.

Property	4-Bromo-3-methoxybenzoic acid	Furan-2-ylmethanamine
CAS Number	56255-05-5 (example, check specific supplier)	617-89-0
Molecular Formula	C ₈ H ₇ BrO ₃	C ₅ H ₇ NO
Molecular Weight	231.04 g/mol	97.12 g/mol
Physical State	Solid	Colorless Liquid
Melting Point	220-222 °C (for a related isomer)	-70 °C[5][7]
Boiling Point	Not readily available	145-146 °C[5][7]
Source(s)	[8]	[5][7][9][10]

Proposed Synthetic Protocol: Acyl Chloride Method

This protocol describes a robust and widely adopted method for benzamide synthesis, involving the activation of the carboxylic acid with thionyl chloride (SOCl₂) followed by coupling with the amine.[11]

Step 1: Activation of Carboxylic Acid (Formation of Acyl Chloride)

- Rationale: The hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to an acyl chloride with SOCl₂ creates a highly reactive electrophile, facilitating the subsequent

nucleophilic attack by the amine.

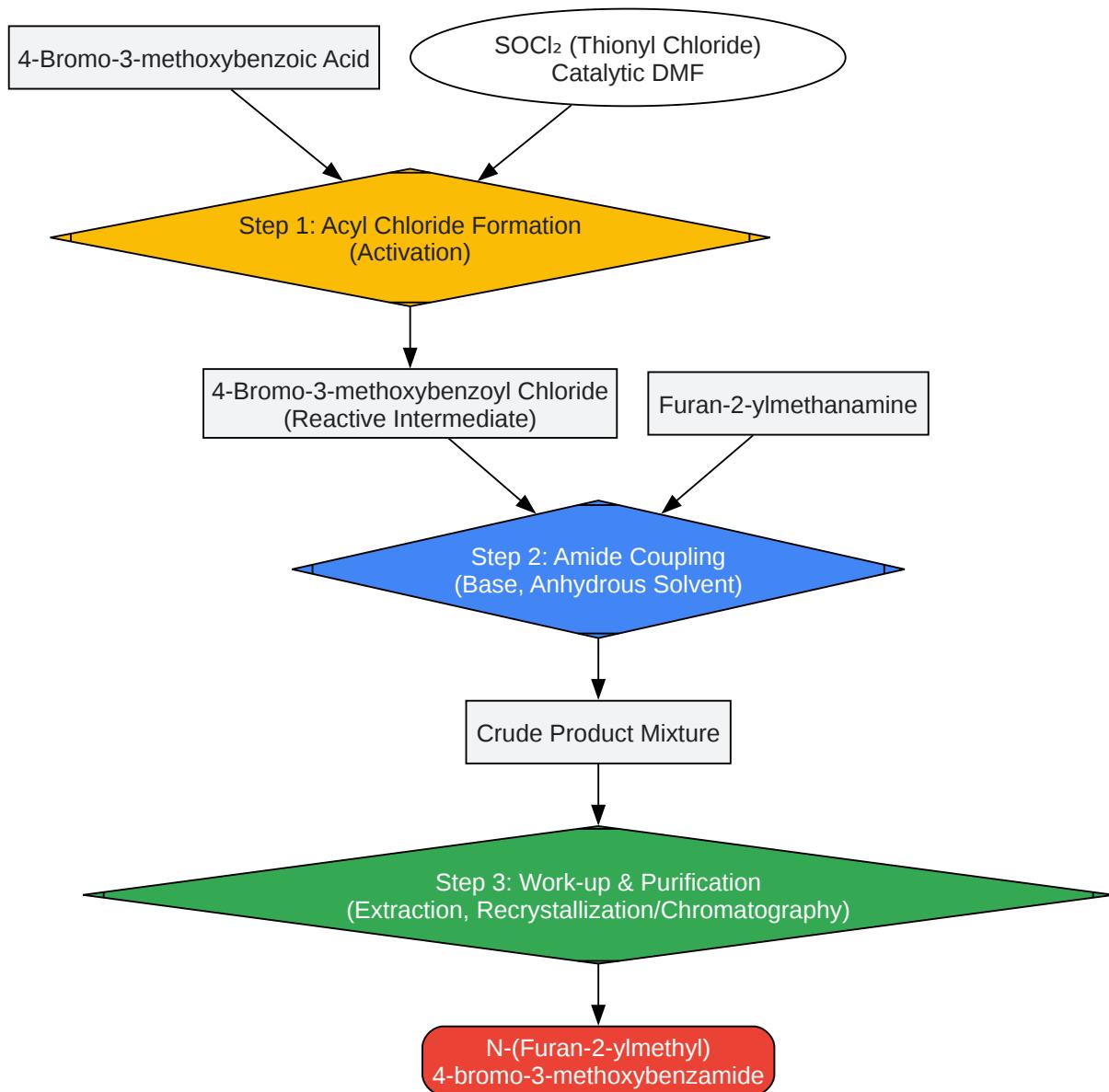
- Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methoxybenzoic acid (1.0 eq).
- Add thionyl chloride (SOCl_2 , ~2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
- Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO_2) evolution.
- After completion, remove the excess SOCl_2 under reduced pressure to yield the crude 4-bromo-3-methoxybenzoyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Coupling Reaction

- Rationale: The amine (furan-2-ylmethanamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is added to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

- Procedure:


- Dissolve furan-2-ylmethanamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (~1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the amine solution in an ice bath (0 °C).
- Dissolve the crude acyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

- **Rationale:** The work-up procedure is designed to remove unreacted starting materials, the base, and salts, isolating the desired amide product.
- **Procedure:**
 - Quench the reaction mixture by adding water.
 - Transfer the mixture to a separatory funnel and extract the organic layer.
 - Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
 - Dry the isolated organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
 - Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or column chromatography on silica gel to yield pure **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide**.

Synthesis Workflow Visualization

The following diagram outlines the key stages of the proposed synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the title compound via an acyl chloride intermediate.

Potential Applications and Research Context

While specific biological activity for **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide** is not extensively documented in public literature, its structural motifs are prevalent in compounds of significant pharmacological interest.

- **Oncology:** Benzamide derivatives are a well-established class of therapeutic agents. Notably, related benzoic acid precursors are used to synthesize inhibitors of ABL1, a kinase implicated in certain cancers.[12] The **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide** structure could serve as a scaffold for developing novel kinase inhibitors.
- **Antimicrobial and Anti-inflammatory Activity:** Compounds containing furan rings have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13] The combination of the furan moiety with the substituted benzamide core makes this molecule a candidate for screening in assays related to infectious diseases and inflammation.
- **Chemical Probe and Fragment-Based Drug Discovery:** As a well-defined chemical entity, this compound is an excellent building block for creating libraries of more complex molecules for high-throughput screening. Its defined structure and reactive potential make it suitable for fragment-based approaches to drug discovery.

Conclusion

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a compound with a molecular weight of 310.14 g/mol and a structure well-suited for applications in synthetic and medicinal chemistry.[1] This guide has provided its essential chemical identifiers, a detailed and mechanistically justified synthetic protocol, and a discussion of its potential within the broader context of drug discovery. The information presented herein serves as a foundational resource for researchers aiming to synthesize, modify, or evaluate this compound as part of a larger research and development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1072944-36-5 | N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide - Moldb [moldb.com]
- 2. N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide | 1072944-36-5 | Benchchem [benchchem.com]
- 3. 4-BROMO-N-(FURAN-2-YLMETHYL)-3-METHOXYBENZAMIDE | 1072944-36-5 [chemicalbook.com]
- 4. chemwish.lookchem.com [chemwish.lookchem.com]
- 5. Furfurylamine - Wikipedia [en.wikipedia.org]
- 6. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 4-Bromo-3-methoxybenzoic acid | C8H7BrO3 | CID 16215867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. furan-2-ylmethanamine [stenutz.eu]
- 10. 2-Furanmethanamine [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-BROMO-4-METHOXYBENZOIC ACID | 99-58-1 [chemicalbook.com]
- 13. Buy N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide [smolecule.com]
- To cite this document: BenchChem. [N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1452711#n-furan-2-ylmethyl-4-bromo-3-methoxybenzamide-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com